Pectamol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

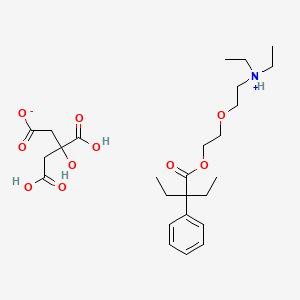

3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-[2-(2-ethyl-2-phenylbutanoyl)oxyethoxy]ethyl]azanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO3.C6H8O7/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-13H,5-8,14-17H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKJFNUGVOFNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCC[NH+](CC)CC.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

468-61-1 (Parent), 77-92-9 (Parent) |

Source

|

| Record name | Oxeladin citrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052432721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

527.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52432-72-1 |

Source

|

| Record name | Oxeladin citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52432-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxeladin citrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052432721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Role of N-Acetylcysteine in Mitigating Paracetamol Overdose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic that is safe at therapeutic doses. However, overdose can lead to severe, and sometimes fatal, hepatotoxicity. The cornerstone of treatment for paracetamol overdose is the timely administration of N-acetylcysteine (NAC). This technical guide provides an in-depth exploration of the mechanisms of paracetamol-induced liver injury and the multifaceted role of NAC as an effective antidote. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical biochemical and signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction

Paracetamol is one of the most common causes of drug-induced liver injury worldwide.[1][2] While its therapeutic window is wide, intentional or unintentional overdose can overwhelm the liver's metabolic capacity, leading to acute liver failure.[1] The introduction of N-acetylcysteine as an antidote has dramatically improved patient outcomes, with near 100% efficacy in preventing hepatotoxicity when administered within 8 hours of a toxic ingestion.[3][4] This guide delves into the core scientific principles underpinning paracetamol toxicity and the protective mechanisms of NAC.

Mechanism of Paracetamol-Induced Hepatotoxicity

At therapeutic doses, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation, resulting in non-toxic, water-soluble conjugates that are excreted in the urine.[1] A small fraction, however, is oxidized by cytochrome P450 enzymes (predominantly CYP2E1) to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][5][6]

Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH), a crucial intracellular antioxidant.[1][5] In the event of a paracetamol overdose, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of the drug down the CYP2E1 pathway and leading to excessive NAPQI production.[3] This surge in NAPQI depletes hepatic GSH stores.[1][5] Once GSH is depleted, NAPQI is free to bind covalently to cellular macromolecules, particularly mitochondrial proteins.[1][6] This binding leads to mitochondrial dysfunction, oxidative stress, and ultimately, centrilobular hepatic necrosis.[7][8]

Signaling Pathways in Paracetamol-Induced Liver Injury

Paracetamol-induced hepatotoxicity involves the activation of several complex signaling pathways that contribute to cellular injury and death.[7][9] Oxidative stress triggers the activation of c-Jun N-terminal kinase (JNK), which translocates to the mitochondria and amplifies mitochondrial damage.[7][10] This forms a self-sustaining loop of oxidative stress and JNK activation, leading to the opening of the mitochondrial permeability transition pore, ATP depletion, and necrotic cell death.[7]

Other signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, are activated as a compensatory pro-survival response to oxidative stress.[7][11] Protein tyrosine phosphatase 1B (PTP1B) has also been identified as a key modulator in the balance between cell death and survival in hepatocytes following paracetamol overdose.[9][10]

N-Acetylcysteine: The Antidote

N-acetylcysteine is a highly effective antidote for paracetamol poisoning, and its timely administration is critical for preventing severe liver damage.[3][4] NAC is almost 100% effective if given within 8 hours of ingestion.[3]

Mechanism of Action of N-Acetylcysteine

NAC exerts its protective effects through several mechanisms:

-

Glutathione Precursor: NAC is a precursor to L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione.[1][3][12] By providing a source of cysteine, NAC helps to replenish depleted hepatic glutathione stores, thereby enhancing the detoxification of NAPQI.[3][13]

-

Direct NAPQI Scavenger: NAC can directly bind to and detoxify the reactive NAPQI metabolite, acting as a glutathione substitute.[3][12]

-

Antioxidant and Anti-inflammatory Effects: NAC has inherent antioxidant properties, scavenging reactive oxygen species and reducing oxidative stress. It also exhibits anti-inflammatory effects that may contribute to its hepatoprotective action.

Quantitative Data on N-Acetylcysteine Administration

The administration of NAC is guided by the patient's history of ingestion, serum paracetamol levels, and liver function tests. The Rumack-Matthew nomogram is a widely used tool to assess the risk of hepatotoxicity following an acute paracetamol overdose and to guide the initiation of NAC therapy.[2][4]

Dosing Regimens

Several intravenous (IV) and oral NAC regimens are used clinically. The choice of regimen can depend on institutional protocols and patient factors.

Table 1: Intravenous N-Acetylcysteine Dosing Regimens

| Regimen | Loading Dose | Second Infusion | Third Infusion | Total Duration |

| 21-Hour Protocol (Standard) [14] | 150 mg/kg in 200 mL diluent over 60 minutes | 50 mg/kg in 500 mL diluent over 4 hours | 100 mg/kg in 1000 mL diluent over 16 hours | 21 hours |

| 12-Hour SNAP Protocol [4][15][16] | 100 mg/kg in 200 mL diluent over 2 hours | 200 mg/kg in 1000 mL diluent over 10 hours | - | 12 hours |

Table 2: Oral N-Acetylcysteine Dosing Regimen [17]

| Phase | Dose | Frequency | Total Duration |

| Loading Dose | 140 mg/kg | Once | - |

| Maintenance Doses | 70 mg/kg | Every 4 hours for 17 doses | 72 hours |

Efficacy and Adverse Effects

The efficacy of NAC is highly dependent on the time of administration post-ingestion.

Table 3: Efficacy and Adverse Effects of N-Acetylcysteine

| Parameter | Finding | Citation |

| Efficacy (within 8 hours) | Almost 100% effective in preventing hepatotoxicity. | [3][4] |

| Efficacy (within 10 hours) | Rate of liver toxicity is approximately 3%. | [18] |

| IV NAC Adverse Effects | Anaphylactoid reactions (rash, urticaria, pruritus, bronchospasm, hypotension) in up to 18% of patients. These are generally rate-related and more common during the loading dose. | [3][19] |

| Oral NAC Adverse Effects | Nausea and vomiting are the most common side effects. | [3][18] |

Experimental Protocols

The study of paracetamol-induced hepatotoxicity and the efficacy of NAC relies on well-established in vitro and in vivo experimental models.

In Vitro Model: Primary Hepatocyte Culture

Objective: To assess the direct cytotoxic effects of paracetamol and the protective effects of NAC on hepatocytes.

Methodology:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rodent (e.g., mouse or rat) livers by collagenase perfusion.

-

Cell Culture: Isolated hepatocytes are plated on collagen-coated culture dishes and maintained in a suitable culture medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, and dexamethasone.

-

Treatment: After allowing the cells to attach and form a monolayer, the culture medium is replaced with a medium containing varying concentrations of paracetamol (e.g., 1-10 mM). For NAC co-treatment experiments, NAC (e.g., 1-5 mM) is added to the medium either concurrently with or at different time points after paracetamol exposure.

-

Assessment of Cytotoxicity: Cell viability is assessed at various time points (e.g., 12, 24, 48 hours) using assays such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

-

Biochemical Analysis: Intracellular glutathione levels can be measured using the GSH/GSSG-Glo™ Assay. The formation of paracetamol-protein adducts can be quantified by ELISA or Western blotting.

In Vivo Model: Murine Model of Paracetamol Overdose

Objective: To investigate the mechanisms of paracetamol-induced liver injury and the therapeutic efficacy of NAC in a whole-organism setting.

Methodology:

-

Animal Model: Male C57BL/6 mice (8-12 weeks old) are commonly used.

-

Fasting: Mice are fasted overnight (approximately 16 hours) before paracetamol administration to deplete glycogen (B147801) stores and enhance susceptibility to hepatotoxicity.[20]

-

Paracetamol Administration: A single hepatotoxic dose of paracetamol (e.g., 300-600 mg/kg) is administered via intraperitoneal (i.p.) injection or oral gavage.[20]

-

NAC Treatment: NAC is administered at various doses (e.g., 300-1200 mg/kg) and at different time points (e.g., 1-2 hours) after paracetamol administration, typically via i.p. injection.[20][21]

-

Sample Collection: At predetermined time points (e.g., 6, 12, 24 hours) post-paracetamol administration, mice are euthanized. Blood is collected for serum analysis of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels. Liver tissue is harvested for histopathological analysis (H&E staining) and biochemical assays.[21]

-

Analysis: Serum ALT and AST levels are measured as markers of liver injury. Histopathological evaluation of liver sections is performed to assess the extent of centrilobular necrosis. Hepatic glutathione levels and lipid peroxidation can also be quantified.[20]

Visualizing the Pathways

The following diagrams illustrate the key pathways involved in paracetamol metabolism and toxicity, the mechanism of action of NAC, and a typical experimental workflow.

Caption: Paracetamol Metabolism and Toxicity Pathway.

Caption: Mechanism of Action of N-Acetylcysteine.

Caption: In Vivo Experimental Workflow for NAC Efficacy.

Conclusion

N-acetylcysteine remains the cornerstone of therapy for paracetamol overdose, a testament to our understanding of the intricate biochemical and cellular events that lead to drug-induced liver injury. Its multifaceted mechanism of action, primarily as a glutathione precursor, effectively counteracts the toxic effects of the paracetamol metabolite NAPQI. Continued research into the signaling pathways involved in paracetamol hepatotoxicity and the optimization of NAC dosing regimens is crucial for further improving patient outcomes. This guide provides a foundational and technical overview to support the ongoing efforts of researchers and drug development professionals in this critical area of toxicology and pharmacology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. saudijournals.com [saudijournals.com]

- 3. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GGC Medicines - Treatment of Paracetamol Overdose [handbook.ggcmedicines.org.uk]

- 5. Paracetamol - Wikipedia [en.wikipedia.org]

- 6. Acetylcysteine for Acetaminophen Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetaminophen Hepatotoxicity: Paradigm for Understanding Mechanisms of Drug-Induced Liver Injury | Annual Reviews [annualreviews.org]

- 9. Signalling pathways involved in paracetamol-induced hepatotoxicity: new insights on the role of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. litfl.com [litfl.com]

- 13. Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gov.uk [gov.uk]

- 15. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]

- 16. cem.scot.nhs.uk [cem.scot.nhs.uk]

- 17. Acetaminophen Toxicity Treatment & Management: Approach Considerations, Gastric Decontamination, Oral N-Acetylcysteine [emedicine.medscape.com]

- 18. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. herzenberglab.stanford.edu [herzenberglab.stanford.edu]

- 21. N-Acetyl Cysteine does not prevent liver toxicity from chronic low dose plus sub-acute high dose paracetamol exposure in young or old mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of Acetaminophen in Mice

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of acetaminophen (B1664979) (APAP), also known as paracetamol, in murine models. Acetaminophen is a widely utilized analgesic and antipyretic drug that is safe at therapeutic doses but can lead to severe, dose-dependent hepatotoxicity.[1][2] Mouse models are instrumental in studying the mechanisms of this drug-induced liver injury (DILI) as they closely recapitulate human pathophysiology.[3] This document details the primary metabolic routes, the formation of toxic intermediates, and the subsequent cellular responses, supported by quantitative data and detailed experimental protocols.

Core Metabolic Pathways of Acetaminophen

In mice, as in humans, acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation. The fate of the drug is highly dependent on the administered dose.

1.1. Phase II Conjugation: Glucuronidation and Sulfation

At therapeutic doses, the majority of acetaminophen (85-95%) is detoxified through Phase II conjugation reactions.[4][5]

-

Glucuronidation: This is the main metabolic pathway for APAP.[6] It is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate APAP with glucuronic acid to form acetaminophen-glucuronide (APAP-GLU).[6][7]

-

Sulfation: This pathway is catalyzed by sulfotransferases (SULTs), which add a sulfate (B86663) group to form acetaminophen-sulfate (APAP-SUL).[6][7] While a major pathway, it is of lower capacity than glucuronidation and becomes saturated at lower doses.[6][8] In mice, the capacity to sulfate acetaminophen appears to be limited by sulfotransferase activity itself, rather than the availability of the sulfate donor (PAPS), which is the limiting factor in rats.[8]

Both APAP-GLU and APAP-SUL are non-toxic, water-soluble metabolites that are readily excreted from the body, primarily in urine and bile.[7][9] Biliary excretion of these conjugates is largely dependent on transporters like Mrp2 and Bcrp.[10]

1.2. Phase I Oxidation: The Toxic Pathway

A smaller fraction of the acetaminophen dose (approximately 5-15%) is metabolized by the cytochrome P450 (CYP) enzyme system.[5][7]

-

NAPQI Formation: In the mouse liver, CYP enzymes—predominantly CYP2E1, CYP1A2, and CYP3A11—oxidize acetaminophen to a highly reactive and toxic electrophile, N-acetyl-p-benzoquinone imine (NAPQI).[5][9][11][12][13]

-

GSH Detoxification: Under normal conditions, NAPQI is efficiently detoxified by conjugation with reduced glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).[9][10][12] This forms a non-toxic conjugate, APAP-GSH.[9] The APAP-GSH conjugate is further metabolized to cysteine (APAP-CYS) and mercapturate (APAP-NAC) conjugates before excretion.[10][14]

1.3. Deacetylation Pathway

A very minor pathway involves the deacetylation of APAP by the enzyme N-deacetylase to form p-aminophenol.[6] This metabolite can contribute to P450-independent cytotoxicity at very high APAP concentrations.[15]

Mechanism of Acetaminophen-Induced Hepatotoxicity

Toxicity occurs when an overdose of acetaminophen is administered.

-

Saturation of Phase II Pathways: At high doses, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of the drug down the CYP-mediated oxidation pathway.[4][6][9]

-

GSH Depletion: The increased production of NAPQI leads to the rapid and extensive depletion of hepatic GSH stores.[1][9][10][16] Depletion of GSH is a critical initiating event and can be measured within 30 to 60 minutes post-APAP administration in mice.[3][13]

-

Covalent Binding and Oxidative Stress: Once GSH is depleted, the excess NAPQI covalently binds to cellular macromolecules, particularly mitochondrial proteins, forming protein adducts.[9][12][16] This binding disrupts mitochondrial function, inhibits cellular respiration, and leads to the formation of reactive oxygen species (ROS) and peroxynitrite, causing significant oxidative stress.[1][5][10][17]

-

Cell Death: The sustained mitochondrial damage triggers the mitochondrial permeability transition (MPT), leading to a loss of membrane potential, cessation of ATP synthesis, and the release of intermembrane proteins.[1][16] This cascade culminates in oncotic necrosis of centrilobular hepatocytes.[4][17]

Quantitative Data on Acetaminophen Metabolism in Mice

The following tables summarize quantitative data from studies on acetaminophen metabolism in mice.

Table 1: Acetaminophen and Metabolite Levels in Male vs. Female Mice (C57/B6 x 129/Sv background) Data collected 1 hour after an intraperitoneal (IP) injection of 500 mg/kg APAP. Values are presented as mean ± SE.

| Analyte | Liver (nmol/g) - Male | Liver (nmol/g) - Female | Serum (nmol/ml) - Male | Serum (nmol/ml) - Female | Urine (nmol/ml) - Male | Urine (nmol/ml) - Female | Bile (nmol/ml) - Male | Bile (nmol/ml) - Female |

| Free APAP | 1020 ± 129 | 1580 ± 223 | 1790 ± 112 | 1690 ± 123 | 1180 ± 224 | 1480 ± 210 | 170 ± 26.6 | 215 ± 25.4 |

| APAP-GLU | 325 ± 50.1 | 185 ± 31.6 | 136 ± 18.2 | 87.5 ± 12.3 | 2900 ± 623 | 1430 ± 298 | 10100 ± 1530 | 6600 ± 1340 |

| APAP-SUL | 160 ± 25.2 | 85.3 ± 15.4 | 201 ± 28.3 | 112 ± 19.5 | 1820 ± 395 | 890 ± 188 | 1550 ± 235 | 980 ± 195 |

| APAP-GSH | 325 ± 50.1 | 295 ± 45.7 | N/D | N/D | N/D | N/D | 1350 ± 210 | 1150 ± 198 |

Source: Adapted from Chiu et al., Toxicological Sciences, 2002.[9] N/D: Not Detected. Note: The data suggests slower APAP metabolism in female mice, indicated by lower levels of glucuronidation and sulfation and higher hepatic concentrations of free APAP.[9]

Table 2: Covalent Binding of Acetaminophen Metabolites in Mouse Liver Data collected 2 hours after an IP injection of 300 mg/kg APAP.

| Mouse Strain | Covalent Binding (nmol/mg protein) |

| Wild-type (GstP1/P2+/+) | 2.62 ± 0.43 |

| GstP null (GstP1/P2−/−) | 2.40 ± 0.45 |

Source: Adapted from Henderson et al., PNAS, 2000.[12] This study found no significant difference in covalent binding, suggesting GstP does not play a major role in detoxifying NAPQI in vivo.[12]

Table 3: Renal Acetaminophen Metabolite Concentrations in Male C57BL/6J Mice Data collected 30 minutes after IP administration of varying APAP doses. Values are presented as mean ± SEM (n=4 per group).

| APAP Dose | APAP (nmol/mg protein) | APAP-GLU (nmol/mg protein) | APAP-SUL (nmol/mg protein) | APAP-CYS (nmol/mg protein) |

| Saline | 0.00 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |

| 300 mg/kg | 1.13 ± 0.15 | 0.13 ± 0.02 | 0.04 ± 0.01 | 0.04 ± 0.01 |

| 600 mg/kg | 2.50 ± 0.30 | 0.28 ± 0.04 | 0.08 ± 0.01 | 0.08 ± 0.01 |

| 900 mg/kg | 3.10 ± 0.40 | 0.35 ± 0.05 | 0.10 ± 0.02 | 0.11 ± 0.02 |

| 1200 mg/kg | 3.80 ± 0.50 | 0.42 ± 0.06 | 0.12 ± 0.02 | 0.14 ± 0.02 |

Source: Adapted from Akakpo et al., Toxicology and Applied Pharmacology, 2021.[18] The data shows a dose-dependent increase in both parent APAP and its metabolites in the kidney.[18]

Visualizations of Pathways and Workflows

Caption: Core metabolic pathways of acetaminophen (APAP) in the mouse liver.

Caption: Signaling cascade of acetaminophen-induced hepatotoxicity.

Caption: A typical experimental workflow for studying APAP metabolism in mice.

Detailed Experimental Protocols

This section outlines common methodologies employed in murine studies of acetaminophen metabolism and toxicity, synthesized from multiple sources.[9][13][14][18][19][20]

4.1. Animal Models and Housing

-

Strain: C57BL/6J is the most commonly used mouse strain due to the extensive availability of mechanistic data.[13] It is critical to note that substrains can have different sensitivities; for example, C57BL/6N mice are more susceptible to APAP than C57BL/6J mice.[3][13]

-

Age and Sex: Age-matched mice, typically 10–12 weeks old, are used.[9] Studies often use male mice, as they can be more susceptible to APAP-induced liver injury.[21][22]

-

Housing: Mice are housed in a temperature-controlled environment (e.g., 22°C) with a 12-hour light/dark cycle, with ad libitum access to food and water.[9]

-

Fasting: Mice are typically fasted overnight (for approximately 12-16 hours) before APAP administration.[9][19] Fasting enhances and standardizes the toxic response by depleting glycogen (B147801) stores, which are a source of UDP-glucuronic acid for glucuronidation.[9][20]

4.2. Acetaminophen Dosing and Administration

-

Preparation: Acetaminophen is often purchased as a powder and dissolved in a warm vehicle like saline or phosphate-buffered saline (PBS).[9] Heating to around 60°C may be required to fully dissolve the compound. The solution should be cooled to body temperature before injection.

-

Dose: Hepatotoxic doses in fasted C57BL/6J mice typically range from 300 mg/kg to 600 mg/kg.[12][18][19] A dose of 300 mg/kg is a standard sublethal dose used to induce reproducible toxicity.[17][19] Sub-acute studies may use lower doses (e.g., 250 mg/kg) administered multiple times over several days.[19]

-

Administration Route: The most common route is intraperitoneal (IP) injection, which provides rapid and consistent absorption.[9][23] Oral gavage is also used to model human overdose more closely.[19]

4.3. Sample Collection and Processing

-

Time Points: Animals are euthanized at various time points post-APAP administration to capture different phases of metabolism and toxicity. Early time points (e.g., 30 minutes to 2 hours) are crucial for assessing metabolism (GSH depletion, metabolite formation, covalent binding), while later time points (e.g., 4 to 24 hours) are used to evaluate liver injury.[3][9][13][14]

-

Blood: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA) for plasma or into serum separator tubes. It is centrifuged to separate plasma or serum, which is then stored at -80°C for analysis of liver enzymes (ALT, SDH).[9]

-

Liver: Livers are excised immediately after euthanasia. A portion is flash-frozen in liquid nitrogen and stored at -80°C for metabolite analysis, GSH assays, and covalent binding assays.[9][12] Another portion is fixed in 10% formalin for histological processing.[9]

-

Urine and Bile: Urine and bile can be collected from the bladder and gallbladder, respectively, typically at early time points (e.g., 1 hour) for analysis of excreted metabolites.[9]

4.4. Analytical Methods

-

Metabolite Quantification (HPLC or LC-MS/MS):

-

Principle: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is used for the separation and quantification of APAP and its metabolites (APAP-GLU, APAP-SUL, APAP-GSH, APAP-CYS, APAP-NAC).[9][14][24][25]

-

Sample Preparation: Tissue samples (e.g., liver) are homogenized. Proteins are precipitated from plasma or tissue homogenates using a solvent like methanol (B129727) or perchloric acid and removed by centrifugation.[18][24]

-

Chromatography: The supernatant is injected onto a reverse-phase column (e.g., C18).[25] A gradient elution is performed using a mobile phase typically consisting of an aqueous component with an acid (e.g., 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).[24][25]

-

Detection: Metabolites are detected by UV spectrophotometry (HPLC) or by mass spectrometry (LC-MS/MS), which offers higher sensitivity and specificity.[24][25][26] Quantification is achieved by comparing peak areas to those of known standards.[25]

-

-

Covalent Binding Assay:

-

Principle: This assay quantifies the amount of NAPQI that has covalently bound to liver proteins, serving as a direct measure of bioactivation.[9][12]

-

Procedure: Liver tissue (e.g., 200 mg) is homogenized in saline.[9] Proteins are repeatedly precipitated and washed with organic solvents (e.g., methanol, ethanol, ether) to remove all unbound APAP and its metabolites.

-

Quantification: If radiolabeled [¹⁴C]-APAP is used, the amount of radioactivity in the final protein pellet is measured by liquid scintillation counting to determine the extent of binding.[9] Alternatively, the protein pellet can be subjected to proteolytic digestion, and the released APAP-cysteine adducts can be quantified by HPLC with electrochemical detection or LC-MS/MS.[26]

-

-

Assessment of Liver Injury:

-

Serum Enzymes: The activity of alanine (B10760859) aminotransferase (ALT) and sorbitol dehydrogenase (SDH) in serum or plasma is measured using commercially available kinetic assay kits.[9] These enzymes are released from damaged hepatocytes, and their levels are robust biomarkers of hepatocellular injury.

-

Histopathology: Formalin-fixed liver tissue is embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).[9] The stained sections are examined microscopically to assess the extent and location of necrosis, typically in the centrilobular region of the liver lobule.

-

References

- 1. researchgate.net [researchgate.net]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. Recommendations for the use of the acetaminophen hepatotoxicity model for mechanistic studies and how to avoid common pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation [jci.org]

- 5. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paracetamol - Wikipedia [en.wikipedia.org]

- 8. Different mechanism of saturation of acetaminophen sulfate conjugation in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alterations of Cytochrome P450–Mediated Drug Metabolism during Liver Repair and Regeneration after Acetaminophen-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Acetaminophen Test Battery (ATB): A Comprehensive Method to Study Acetaminophen-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Levels of acetaminophen and its metabolites in mouse tissues after a toxic dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Cytochrome P450–Independent Mechanism of Acetaminophen-Induced Injury in Cultured Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mouse Liver Protein Sulfhydryl Depletion after Acetaminophen Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acetaminophen-Induced Hepatotoxicity in Mice Occurs with Inhibition of Activity and Nitration of Mitochondrial Manganese Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spatial analysis of renal acetaminophen metabolism and its modulation by 4-methylpyrazole with DESI mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type - PMC [pmc.ncbi.nlm.nih.gov]

- 20. deepdyve.com [deepdyve.com]

- 21. Acetaminophen-Induced Liver Injury Alters Expression and Activities of Cytochrome P450 Enzymes in an Age-Dependent Manner in Mouse Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Simple Reversed-Phase HPLC Method with Spectrophotometric Detection for Measuring Acetaminophen-Protein Adducts in Rat Liver Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Paracetamol: A Technical Guide

An in-depth exploration of the historical discovery, principal manufacturing routes, and mechanistic pathways of N-acetyl-p-aminophenol (paracetamol), tailored for researchers, scientists, and professionals in drug development.

Executive Summary

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic active pharmaceutical ingredients (APIs) globally. Its journey from a chance discovery in the 19th century to a cornerstone of modern pharmacotherapy is a compelling narrative of chemical synthesis, metabolic investigation, and pharmaceutical development. This technical guide provides a detailed overview of the key historical milestones in its discovery, a comparative analysis of its principal industrial synthesis routes, comprehensive experimental protocols for its preparation, and an elucidation of its complex mechanism of action. Quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding of the core chemical and biological principles.

The Discovery of Paracetamol: A Historical Timeline

Paracetamol was first synthesized in 1877 by Harmon Northrop Morse at Johns Hopkins University.[1] However, its pharmacological potential was not recognized for several decades. Initially overshadowed by phenacetin (B1679774), another aniline (B41778) derivative, paracetamol was later "rediscovered" in the mid-20th century when studies by Bernard Brodie and Julius Axelrod identified it as the major active metabolite of both acetanilide (B955) and phenacetin, but with a more favorable safety profile.[1][2] This pivotal research established its therapeutic value and led to its widespread adoption as a safer alternative to other analgesics of the era.

Synthesis of Paracetamol

The industrial synthesis of paracetamol has evolved, with several methods being employed to optimize yield, purity, and environmental impact. The most common routes start from phenol (B47542) or nitrobenzene.

Classic Synthesis Route (via Phenol Nitration)

This is the most traditional and widely described method for paracetamol production. It is a multi-step process beginning with the nitration of phenol.

Hoechst-Celanese Synthesis Route

An alternative industrial process developed by Hoechst-Celanese avoids the direct nitration of phenol. This route involves a Friedel-Crafts acylation followed by the formation of an oxime and a subsequent Beckmann rearrangement.

Quantitative Data on Synthesis Routes

The efficiency of each synthesis route can be compared by examining key quantitative metrics such as reaction yields and conditions. The following tables summarize available data for the principal synthesis routes.

Table 1: Classic Synthesis Route Data

| Step | Reactants | Catalyst/Reagents | Temperature (°C) | Pressure | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1. Nitration | Phenol, Nitric Acid | Sulfuric Acid | 70 - 110 | Atmospheric | ~17 (p-isomer) | N/A |

| 2. Reduction | 4-Nitrophenol | SnCl₂/HCl or Pd/C, H₂ | 80 - 90 | 0.6 MPa (H₂) | ~97 | >98 |

| 3. Acetylation | 4-Aminophenol, Acetic Anhydride | Water or Acetic Acid | 85 - 100 | Atmospheric | ~95 | >99 |

Note: Yields can vary significantly based on specific process parameters and purification methods.

Table 2: Hoechst-Celanese & Other Routes Data

| Route/Step | Reactants | Catalyst/Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hoechst-Celanese | 4-Hydroxyacetophenone, Hydroxylamine (B1172632) | Base, then Thionyl Chloride | 0 - 100 | High (unspecified) | [3] |

| From Nitrobenzene | Nitrobenzene, Acetic Anhydride | H₂, H₂SO₄, then Ac₂O | N/A | ~86 (overall) | [4] |

| From Hydroquinone (B1673460) | Hydroquinone, Ammonium Acetate | Acetic Acid | 220 | >95 |[5] |

Experimental Protocols

Protocol 1: Synthesis of Paracetamol via Acetylation of 4-Aminophenol

This protocol details the final step of the classic synthesis route, which is a common undergraduate and industrial laboratory procedure.

Materials:

-

4-aminophenol (3.0 g)

-

Acetic anhydride (4.0 mL)

-

Deionized water

-

100 mL round-bottom flask

-

Hot plate with water bath

-

Stir bar

-

Buchner funnel and filter flask

Procedure:

-

Set up a water bath on a hot plate and heat to approximately 85-90°C.[6]

-

Weigh 3.0 g of 4-aminophenol and add it to the 100 mL round-bottom flask.[6]

-

Add 10 mL of deionized water to the flask containing the 4-aminophenol and add a stir bar.

-

Place the flask in the pre-heated water bath and stir to create a suspension.

-

Carefully measure and add 4.0 mL of acetic anhydride to the suspension while stirring.[6]

-

Continue heating and stirring the reaction mixture for approximately 15-20 minutes. A precipitate of crude paracetamol will begin to form.

-

After the reaction is complete, remove the flask from the water bath and cool it in an ice-water bath for 10-15 minutes to maximize crystallization.[6]

-

Collect the crude solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold deionized water to remove soluble impurities.[6]

-

Allow the product to dry under suction for 5-10 minutes.

Purification (Recrystallization):

-

Transfer the crude solid to a beaker.

-

Add a minimal amount of hot deionized water (approximately 10 mL per 1 g of crude product) and heat on a hot plate until the solid completely dissolves.[6]

-

Remove the beaker from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath to induce recrystallization.

-

Collect the purified, pearly white crystals by vacuum filtration.

-

Dry the final product to a constant weight. The expected melting point is 169-170.5°C.

Protocol 2: Outline for Hoechst-Celanese Synthesis

This protocol outlines the key transformations in the Hoechst-Celanese process based on patent literature.

Step 1: Acylation of Phenol

-

React phenol with acetic anhydride using a strong acid catalyst such as hydrogen fluoride (B91410) (HF). This Friedel-Crafts acylation selectively produces 4-hydroxyacetophenone (4-HAP).

Step 2: Oximation of 4-HAP

-

A solution of 4-HAP (e.g., 100 g) and hydroxylamine sulfate (B86663) (e.g., 63.6 g) in water is heated to 80°C.[3]

-

A solution of sodium hydroxide (B78521) is added, and the mixture is refluxed for approximately 20 minutes to form the 4-HAP oxime.[3]

-

The oxime product can be extracted from the aqueous solution using a solvent like ethyl acetate.[3]

Step 3: Beckmann Rearrangement of 4-HAP Oxime

-

The 4-HAP oxime is dissolved in a suitable solvent (e.g., ethyl acetate).

-

The solution is treated with an acid catalyst, such as thionyl chloride, at a controlled temperature (e.g., 50°C).[3]

-

The catalyst induces a Beckmann rearrangement, converting the oxime into the N-acetyl-p-aminophenol (paracetamol) amide.

-

The final product is isolated and purified from the reaction mixture.

Mechanism of Action

For decades, the precise mechanism of action of paracetamol was debated. While it inhibits cyclooxygenase (COX) enzymes like NSAIDs, its effects are much more potent in the central nervous system (CNS) than in the periphery, explaining its weak anti-inflammatory activity.[7] Current research has established that paracetamol is largely a prodrug. In the CNS, it is metabolized into a compound called AM404, which is responsible for its primary analgesic effects.[2][8][9]

The central mechanism involves several pathways:

-

Metabolism to AM404: Paracetamol is deacetylated to p-aminophenol, which crosses the blood-brain barrier. In the brain, the enzyme fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form AM404.[1][2][9]

-

TRPV1 and Cannabinoid Receptor Activation: AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel and also acts on the cannabinoid CB1 receptor system.[2][8][9]

-

Inhibition of Pain Signaling: The activation of these pathways ultimately modulates descending serotonergic pathways and can directly inhibit nociceptive sodium channels (NaV1.7 and NaV1.8) in peripheral sensory neurons, reducing the transmission of pain signals.[2][10][11]

References

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4954652A - Production of acetaminophen - Google Patents [patents.google.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. uwaterloo.ca [uwaterloo.ca]

- 7. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmacally.com [pharmacally.com]

- 11. pnas.org [pnas.org]

Early Investigations into the Antipyretic Properties of Acetaminophen: A Technical Review

An in-depth examination of the foundational research that established acetaminophen (B1664979) as a primary agent for fever reduction, detailing experimental methodologies, quantitative outcomes, and the nascent understanding of its mechanism of action.

Introduction

Acetaminophen (N-acetyl-p-aminophenol), known as paracetamol outside of the United States, is a cornerstone of modern antipyretic and analgesic therapy. Its journey from a derivative of coal tar to a globally recognized over-the-counter medication is a story of rediscovery and meticulous scientific investigation. This technical guide delves into the seminal early studies that first identified and later solidified acetaminophen's role in reducing fever. We will explore the pivotal research of the late 19th and mid-20th centuries, presenting the quantitative data, experimental protocols, and the initial hypotheses regarding its mechanism of action that laid the groundwork for its current clinical use.

The Dawn of a Discovery: Von Mering's Initial Observations

The "Rediscovery" and Metabolic Link: The Work of Brodie, Axelrod, and Colleagues

The mid-20th century saw a resurgence of interest in acetaminophen, largely driven by the work of Bernard Brodie, Julius Axelrod, and their collaborators. Their research in the late 1940s was instrumental in identifying acetaminophen as the major active metabolite of both acetanilide (B955) and phenacetin (B1679774).[4][5] This "rediscovery" was a critical turning point, as it suggested that the therapeutic effects of these precursor drugs were, in fact, attributable to their conversion to acetaminophen in the body.

Key Study: "The Fate of Acetanilide in Man" (Brodie & Axelrod, 1948)

This landmark study provided a detailed account of the metabolic pathway of acetanilide in human subjects. While the primary focus was on metabolism and toxicity, the findings laid the essential groundwork for understanding the active compound responsible for the antipyretic effect.

Experimental Protocol:

-

Subjects: Human volunteers.

-

Dosage: Subjects received 2 grams of acetanilide daily, administered in two separate doses.[3]

-

Sample Collection: Urine and stool samples were collected and analyzed.

-

Analytical Method: The researchers developed novel colorimetric methods to detect and quantify acetanilide and its metabolites in biological fluids.[2]

Key Findings:

-

Acetanilide was almost completely absorbed from the gastrointestinal tract.[3]

-

A significant portion of the administered acetanilide was metabolized to N-acetyl-p-aminophenol (acetaminophen) and excreted in the urine.

-

The study also identified other metabolites and their routes of excretion.

This research was pivotal in shifting the focus to acetaminophen as the therapeutically active agent, paving the way for its development as a standalone drug.

Early Clinical Trials: Quantifying the Antipyretic Effect

Following the metabolic studies, the 1950s saw the first clinical trials designed to evaluate the antipyretic efficacy of N-acetyl-p-aminophenol as a primary therapeutic agent.

Comparative Study of N-acetyl-p-aminophenol and Acetylsalicylic Acid (Colgan & Mintz, 1957)

This study was one of the first to directly compare the antipyretic effects of acetaminophen with aspirin (B1665792) (acetylsalicylic acid) in a pediatric population.

Experimental Protocol:

-

Subjects: Febrile children.

-

Study Design: A comparative study.

-

Interventions: Administration of either N-acetyl-p-aminophenol or acetylsalicylic acid.

-

Outcome Measure: Reduction in body temperature.

While the full text of this specific study is not widely available, subsequent reviews and citations indicate that it was a key piece of evidence in establishing acetaminophen's equivalence to aspirin as an antipyretic.[6][7]

Early Animal Studies: Elucidating the Mechanism of Action

To understand how acetaminophen exerted its fever-reducing effects, early researchers turned to animal models. A common method for inducing fever in these studies was the administration of pyrogenic substances like yeast.

Representative Experimental Workflow: Yeast-Induced Fever in Rats

This model became a standard for screening potential antipyretic drugs.

Methodology:

-

Animal Model: Young male rats were typically used.[8]

-

Induction of Pyrexia: A suspension of baker's yeast was injected intraperitoneally.[8]

-

Temperature Measurement: Rectal temperature was monitored at regular intervals using a thermistor probe.[8]

-

Drug Administration: Acetaminophen or a control substance was administered, and the subsequent changes in body temperature were recorded.

These studies consistently demonstrated that acetaminophen was effective in reducing yeast-induced fever in a dose-dependent manner.[8]

Early Hypotheses on the Mechanism of Action: A Focus on the Central Nervous System

From the early stages of research, it was hypothesized that acetaminophen's antipyretic action was centrally mediated, primarily within the brain.[9] The prevailing theory, which has been refined over time, centered on the inhibition of prostaglandin (B15479496) synthesis in the central nervous system.[10][11]

Proposed Signaling Pathway (Early Hypothesis):

The early understanding of the signaling pathway leading to fever and its attenuation by acetaminophen can be visualized as follows:

Caption: Early hypothesized pathway of fever and acetaminophen's central action.

This early model proposed that pyrogens stimulate immune cells to produce prostaglandins (B1171923), which then act on the hypothalamus to raise the body's temperature set-point, resulting in fever. Acetaminophen was thought to interfere with this process by inhibiting the synthesis of prostaglandins within the central nervous system.

Summary of Quantitative Data

While detailed quantitative data from the earliest studies is sparse, the following table summarizes the key findings from the pivotal mid-century research that established acetaminophen's efficacy.

| Study Focus | Key Researchers | Year | Key Quantitative Findings |

| Metabolism of Acetanilide | Brodie & Axelrod | 1948 | Showed that a significant portion of a 2g daily dose of acetanilide is metabolized to N-acetyl-p-aminophenol.[3] |

| Metabolism of Phenacetin | Brodie & Axelrod | 1949 | Demonstrated that phenacetin is also metabolized to acetaminophen.[4] |

| Antipyretic Comparison | Colgan & Mintz | 1957 | Established that N-acetyl-p-aminophenol has a comparable antipyretic effect to acetylsalicylic acid in febrile children.[6] |

Conclusion

The early studies on the antipyretic effects of acetaminophen, from von Mering's initial clinical use to the meticulous metabolic and comparative studies of the mid-20th century, were foundational in establishing it as a key therapeutic agent. The work of researchers like Brodie, Axelrod, Lester, and Greenberg was particularly crucial in elucidating its metabolic origins and confirming its efficacy. While the precise molecular mechanisms of action have been the subject of ongoing research, these early investigations correctly identified its central nervous system activity and its role in modulating the pathways of fever, providing a robust scientific basis for its widespread use today. This early research serves as a testament to the importance of fundamental pharmacological and metabolic studies in drug development.

References

- 1. The metabolic fate of acetanilid and other aniline derivatives; the role of p-aminophenol in the production of methemoglobinemia after acetanilid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolic fate of acetanilid and other aniline derivatives; major metabolites of acetanilid appearing in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]

- 4. The ins and outs of prostaglandin E2 in fever - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NLM History of Medicine Finding Aids [findingaids.nlm.nih.gov]

- 6. The comparative antipyretic effect of N-acetyl-p-aminophenol and acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Researchers discover fever's origin | EurekAlert! [eurekalert.org]

- 8. Baker yeast-induced fever in young rats: characterization and validation of an animal model for antipyretics screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How Does Acetaminophen Work? | School of Medicine [medicine.tufts.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Paracetamol's Effects on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic agents globally. Despite its long history of clinical use, the precise mechanism of its action, particularly concerning its effects on prostaglandin (B15479496) synthesis, remains a subject of intensive research and debate. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits weak anti-inflammatory activity in peripheral tissues. This technical guide provides an in-depth exploration of the core mechanisms underlying paracetamol's interaction with the prostaglandin synthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental workflows.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism by which paracetamol is understood to exert its therapeutic effects is through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923). However, its inhibitory profile is complex and highly dependent on the cellular environment.

The Role of Cyclooxygenase (COX) Isoforms

Prostaglandin H synthase (PGHS) exists in two primary isoforms, COX-1 and COX-2, and possesses two catalytic sites: a cyclooxygenase (COX) site and a peroxidase (POX) site.[1]

-

COX-1: Constitutively expressed in most tissues, it is responsible for the production of prostaglandins that mediate homeostatic functions.

-

COX-2: An inducible enzyme, its expression is upregulated at sites of inflammation and in the central nervous system (CNS) during fever and pain.[2]

-

COX-3: A splice variant of COX-1, initially proposed as a primary target for paracetamol, is now considered not to be functionally relevant in humans.[2][3]

Paracetamol is generally considered a weak inhibitor of both COX-1 and COX-2 in broken cell systems.[2] However, in intact cells, particularly under conditions of low arachidonic acid and peroxide levels, it can potently inhibit prostaglandin synthesis.[2][4]

The Peroxidase (POX) Site as a Key Target

A leading hypothesis for paracetamol's mechanism of action centers on its interaction with the POX site of the COX enzymes.[1] The conversion of arachidonic acid at the COX site requires an oxidized tyrosine radical, which is formed by a ferryl protoporphyrin IX radical cation generated at the POX site.[1] Paracetamol can act as a reducing co-substrate at the POX site, diminishing the availability of this radical cation and thereby indirectly inhibiting the cyclooxygenase activity.[1]

This "peroxide tone" is a critical determinant of paracetamol's efficacy. In peripheral inflammatory sites where peroxide levels are high, the inhibitory effect of paracetamol is significantly reduced.[4] Conversely, in the CNS where peroxide levels are lower, paracetamol can effectively inhibit COX activity, explaining its potent analgesic and antipyretic effects with minimal peripheral anti-inflammatory action.[4]

Quantitative Data on Paracetamol's Inhibitory Activity

The inhibitory potency of paracetamol on COX enzymes has been quantified in various experimental settings. The following tables summarize key findings.

| In Vitro Inhibition of COX-1 and COX-2 by Paracetamol | |||

| Assay Type | Target | IC50 (µM) | Reference |

| Human Whole Blood | COX-1 | 113.7 | [5][6] |

| Human Whole Blood | COX-2 | 25.8 | [5][6] |

| Human Rheumatoid Synoviocytes (PGE2 production) | COX-2 | 7.2 | [4][7] |

| Human Rheumatoid Synoviocytes (PGF2α production) | COX-2 | 4.2 | [4][7] |

| Canine COX-3 (splice variant of COX-1) | COX-3 | 64 (at 5 µM arachidonic acid) | [3] |

| Canine COX-1 | COX-1 | 133 (at 5 µM arachidonic acid) | [3] |

| Canine COX-2 | COX-2 | 5887 (at 5 µM arachidonic acid) | [3] |

| Ex Vivo Inhibition of COX-1 and COX-2 by Paracetamol | |||

| Assay Type | Target | IC50 (µM) | Reference |

| Human Whole Blood | COX-1 | 105.2 | [5][6] |

| Human Whole Blood | COX-2 | 26.3 | [5][6] |

| Maximal Ex Vivo Inhibition after Oral Administration of 1g Paracetamol | ||

| Target | Maximal Inhibition (%) | Reference |

| COX-1 | 56 | [5][6] |

| COX-2 | 83 | [5][6] |

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and proposed mechanisms.

Caption: The Prostaglandin Synthesis Pathway.

Caption: Paracetamol's Mechanism at the POX Site.

Experimental Protocols

In Vitro COX Inhibition Assay using Purified Enzymes

This protocol provides a general framework for assessing the direct inhibitory effect of paracetamol on purified COX-1 and COX-2 enzymes.

1. Reagents and Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

L-epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

Paracetamol solutions of varying concentrations (dissolved in a suitable solvent like DMSO)

-

2.0 M HCl (to terminate the reaction)

-

Internal standards (e.g., d4-PGE2)

-

Extraction solvent (e.g., hexane/ethyl acetate)

-

LC-MS/MS or EIA/ELISA for prostaglandin quantification

2. Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, hematin, and L-epinephrine in an Eppendorf tube.

-

Add a specific amount of purified COX-1 or COX-2 enzyme to the reaction mixture and incubate at room temperature for a defined period (e.g., 2 minutes).

-

Add the paracetamol solution (or vehicle control) to the enzyme mixture and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of approximately 5 µM.

-

Allow the reaction to proceed for a short duration (e.g., 2 minutes) at 37°C.

-

Terminate the reaction by adding 2.0 M HCl.

-

Add internal standards for quantification.

-

Extract the prostaglandins from the reaction mixture using an appropriate organic solvent.

-

Evaporate the solvent and reconstitute the sample in a suitable buffer for analysis.

-

Quantify the amount of prostaglandin E2 (PGE2) produced using LC-MS/MS or a specific EIA/ELISA kit.

-

Calculate the percentage of inhibition for each paracetamol concentration and determine the IC50 value.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay measures the inhibitory effect of paracetamol in a more physiologically relevant environment.

1. Reagents and Materials:

-

Freshly drawn human venous blood (anticoagulated with heparin for COX-2 assay)

-

Paracetamol solutions of varying concentrations

-

Lipopolysaccharide (LPS) for COX-2 induction

-

EIA/ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) quantification

2. Procedure for COX-1 Activity (Thromboxane B2 production):

-

Aliquot whole blood into tubes.

-

Add different concentrations of paracetamol (or vehicle control) to the blood samples.

-

Allow the blood to clot at 37°C for 1 hour. During this process, endogenous thrombin activates platelets, leading to COX-1-mediated TXA2 production, which is rapidly hydrolyzed to the stable TXB2.

-

Centrifuge the samples to separate the serum.

-

Measure the concentration of TXB2 in the serum using a specific EIA/ELISA kit.

-

Calculate the percentage of inhibition of TXB2 production compared to the vehicle control.

3. Procedure for COX-2 Activity (Prostaglandin E2 production):

-

Aliquot heparinized whole blood into tubes.

-

Add different concentrations of paracetamol (or vehicle control).

-

Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using a specific EIA/ELISA kit.

-

Calculate the percentage of inhibition of PGE2 production compared to the vehicle control.

Caption: General Workflow for COX Inhibition Assays.

Conclusion

The effect of paracetamol on prostaglandin synthesis is multifaceted, with its inhibitory action being highly dependent on the specific COX isoform and, crucially, the cellular redox environment. Its preferential activity in the central nervous system, where peroxide levels are low, underlies its potent analgesic and antipyretic properties. The data and protocols presented in this guide offer a comprehensive overview for researchers and professionals in drug development, providing a foundation for further investigation into the nuanced pharmacology of this widely used medication. A deeper understanding of these mechanisms will be instrumental in the development of novel analgesics with improved efficacy and safety profiles.

References

- 1. spin.atomicobject.com [spin.atomicobject.com]

- 2. file.elabscience.com [file.elabscience.com]

- 3. researchgate.net [researchgate.net]

- 4. A sensitive direct ELISA for detection of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Graphviz [graphviz.org]

The Pharmacokinetics of Paracetamol in Pediatric Populations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paracetamol (acetaminophen) is one of the most widely used analgesics and antipyretics in pediatric populations. However, the unique physiological characteristics of neonates, infants, and children necessitate a thorough understanding of the drug's pharmacokinetic profile in these specific age groups. Developmental changes in absorption, distribution, metabolism, and excretion (ADME) processes significantly influence paracetamol's efficacy and safety, making age- and weight-based dosing crucial. This technical guide provides a comprehensive overview of the current knowledge on paracetamol pharmacokinetics in pediatric populations, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.

Introduction

The therapeutic and toxic effects of paracetamol are directly related to its plasma concentrations. In pediatric patients, the maturation of organ systems responsible for drug disposition is a dynamic process, leading to considerable variability in pharmacokinetic parameters. This guide synthesizes data from various studies to provide a detailed understanding of these age-dependent changes, offering a valuable resource for researchers and clinicians involved in pediatric drug development and therapy.

Pharmacokinetic Profile of Paracetamol in Pediatric Populations

The pharmacokinetics of paracetamol are significantly influenced by the developmental stage of the child. The following sections detail the age-related changes in absorption, distribution, metabolism, and excretion.

Absorption

Oral administration of paracetamol generally results in good bioavailability.[1] Peak plasma concentrations are typically reached within 30 to 60 minutes in adults.[1] However, in neonates, gastric emptying is slower and more erratic, which can delay the time to reach peak concentration.[2] Studies have shown that the absorption half-life for oral elixir is significantly longer in children under 3 months compared to older children.[2][3] Rectal administration is an alternative route, though absorption can be more variable.[1]

Distribution

Paracetamol is distributed relatively uniformly throughout most body fluids.[1] The volume of distribution (Vd) is larger in neonates and infants compared to older children and adults when normalized for body weight.[2][4] At birth, the Vd is approximately 174% that of older children, decreasing to adult values by about 14 days of age.[2][3] This is attributed to the higher proportion of total body water in younger infants.

Metabolism

Paracetamol is extensively metabolized in the liver, primarily through glucuronidation and sulfation.[5] A minor portion is oxidized by the cytochrome P450 (CYP) system to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by conjugation with glutathione.[5]

The maturation of these metabolic pathways is age-dependent. In neonates and young infants, the glucuronidation pathway is immature and may take up to two years to fully develop.[5] Consequently, sulfation is the predominant metabolic pathway in this age group.[4][5] As the child matures, the contribution of glucuronidation increases.[6] This developmental pattern of metabolism is a critical factor in determining paracetamol clearance.

Excretion

The metabolites of paracetamol and a small amount of unchanged drug are primarily excreted by the kidneys.[1] Renal clearance of paracetamol and its metabolites is related to the maturation of glomerular filtration and tubular secretion, which increase with age.[6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of paracetamol across different pediatric populations. These values are compiled from various studies and represent the age-dependent nature of paracetamol disposition.

Table 1: Paracetamol Pharmacokinetic Parameters in Neonates

| Parameter | Preterm Neonates (<32 weeks) | Term Neonates | Reference(s) |

| Half-life (t½) | ~5 - 11 hours | ~3 hours | [1] |

| Clearance (CL) | Lower than term neonates | 4.9 L/h/70 kg (at birth) | [2][4] |

| Volume of Distribution (Vd) | High | 120 L/70 kg (at birth) | [2][3] |

Table 2: Paracetamol Pharmacokinetic Parameters in Infants and Children

| Parameter | Infants (1-24 months) | Children (2-12 years) | Reference(s) |

| Half-life (t½) | Shorter than neonates, approaches adult values | ~2 - 3 hours | [1] |

| Clearance (CL) | Increases with age, reaching ~84% of mature value by 1 year | Approaches adult values (normalized for weight) | [3][7] |

| Volume of Distribution (Vd) | Decreases with age, approaching adult values | Similar to adults (normalized for weight) | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of paracetamol pharmacokinetics in pediatric populations. These protocols are synthesized from multiple sources to represent common practices.

Pediatric Pharmacokinetic Study Design

A typical pharmacokinetic study of paracetamol in a pediatric population involves the following steps:

-

Ethical Approval and Informed Consent: The study protocol must be approved by a regional health authority ethics committee. Written informed consent is obtained from the parents or legal guardians of the participating children.[2]

-

Patient Population: Inclusion and exclusion criteria are strictly defined. For neonatal studies, patients often have an indwelling arterial line for frequent blood sampling.[8] Patients with hepatic or renal dysfunction are typically excluded.[2]

-

Dosing and Administration: Paracetamol is administered at a specific dose based on the child's weight. The route of administration (e.g., intravenous, oral elixir, rectal suppository) is clearly defined. For intravenous administration, the infusion time is controlled.[1][8]

-

Blood Sampling: A sparse sampling strategy is often employed in pediatric studies to minimize blood loss. Blood samples are collected at predetermined time points after drug administration to capture the absorption, distribution, and elimination phases. For example, samples might be taken at 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[8]

-

Sample Processing and Storage: Blood samples are collected in appropriate tubes (e.g., sodium heparin) and centrifuged to separate plasma. The plasma is then transferred to cryovials and stored at low temperatures (e.g., -70°C or -80°C) until analysis.[1][8]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of paracetamol and its metabolites in plasma and urine is typically determined using a validated HPLC method, often coupled with mass spectrometry (MS/MS) or ultraviolet (UV) detection.

-

Sample Preparation (Protein Precipitation):

-

To a small volume of plasma (e.g., 100 µL), an internal standard is added.

-

A protein precipitating solvent, such as cold methanol (B129727) or acetonitrile (B52724), is added to the plasma sample.[4]

-

The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.[4]

-

The clear supernatant is transferred to an HPLC vial for analysis.[4]

-

-

HPLC-UV System and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[4]

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., ortho-phosphoric acid buffer) and an organic solvent (e.g., acetonitrile or methanol). A common ratio is 75:25 (v/v) water:methanol.[4]

-

Flow Rate: Typically around 1.0 mL/min.[4]

-

Column Temperature: Ambient or controlled (e.g., 25°C).[4]

-

Injection Volume: A small volume of the prepared sample (e.g., 10-25 µL) is injected.[4]

-

UV Detection: The wavelength for detecting paracetamol is typically set at 245 nm or 254 nm.[4]

-

-

HPLC-MS/MS System and Conditions (for higher sensitivity and specificity):

-

Similar sample preparation and HPLC separation are used.

-

The eluent from the HPLC column is introduced into a mass spectrometer.

-

Multiple Reaction Monitoring (MRM) is used to detect and quantify paracetamol and its metabolites. For paracetamol, a common MRM transition is 152.1 → 110.0 (m/z).[8]

-

Pharmacokinetic Data Analysis

Population pharmacokinetic modeling, often using software like NONMEM (Nonlinear Mixed-Effects Modeling), is a standard approach for analyzing sparse data typically collected from pediatric populations.[5][8][9] This method allows for the estimation of pharmacokinetic parameters and the identification of covariates (e.g., weight, age) that influence drug disposition.

Visualizations

Paracetamol Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of paracetamol in the liver.

Caption: Paracetamol Metabolic Pathways in the Liver.

Experimental Workflow for a Pediatric Pharmacokinetic Study

The diagram below outlines the logical flow of a typical pediatric pharmacokinetic study for paracetamol.

Caption: Pediatric Paracetamol PK Study Workflow.

Conclusion

The pharmacokinetics of paracetamol in pediatric populations are complex and dynamic, with significant changes occurring from the neonatal period through infancy and childhood. A clear understanding of these age-related differences in absorption, distribution, metabolism, and excretion is paramount for safe and effective dosing. This technical guide provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key processes to aid researchers, scientists, and drug development professionals in the continued effort to optimize paracetamol therapy for children. Further research, particularly well-designed pharmacokinetic studies in specific pediatric subpopulations, will continue to refine our understanding and improve clinical outcomes.

References

- 1. Neonatal Maturation of Paracetamol (Acetaminophen) Glucuronidation, Sulfation, and Oxidation Based on a Parent-Metabolite Population Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A model for size and age changes in the pharmacokinetics of paracetamol in neonates, infants and children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Population Pharmacokinetic Modeling of Acetaminophen and Metabolites in Children After Cardiac Surgery With Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijbcp.com [ijbcp.com]

- 7. db.cngb.org [db.cngb.org]

- 8. Population Pharmacokinetics of Intravenous Paracetamol (Acetaminophen) in Preterm and Term Neonates: Model Development and External Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics of paracetamol across the human age-range from (pre)term neonates, infants, children to adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Acetaminophen Crystals: A Technical Guide for Pharmaceutical Scientists

Introduction

Acetaminophen (B1664979) (N-acetyl-p-aminophenol), a widely used analgesic and antipyretic drug, is a model compound for the study of polymorphism in active pharmaceutical ingredients (APIs).[1][2] The crystalline structure of an API is a critical attribute that influences its physicochemical properties, including solubility, stability, compressibility, and dissolution rate, which in turn affect its bioavailability and manufacturability.[3][4] Acetaminophen is known to exist in multiple polymorphic forms, with Forms I, II, and III being the most studied at ambient pressure.[4][5] This guide provides an in-depth technical overview of the structural analysis of acetaminophen crystals, focusing on its polymorphic forms, the experimental techniques used for their characterization, and the thermodynamic relationships governing their transformations.

Polymorphism in Acetaminophen

Crystal polymorphism is the ability of a compound to exist in more than one crystal structure.[4] These different structures, or polymorphs, arise from different packing arrangements of the molecules in the crystal lattice.[4] For acetaminophen, three primary polymorphs have been identified under ambient conditions, each with distinct properties.[5][6]

-

Form I (Monoclinic): This is the thermodynamically stable form at room temperature and is the one used in commercial pharmaceutical formulations.[6][7] It crystallizes as prismatic, plate-like crystals.[8][9] However, it exhibits poor compressibility due to the absence of slip planes in its crystal structure, which complicates the direct compression tableting process.[7][10]

-

Form II (Orthorhombic): This is a metastable form at ambient temperature.[7] Form II crystals are often needle-shaped and possess well-defined slip planes, which gives them superior compressibility compared to Form I, making them desirable for direct tablet production.[3][5][7] Its higher solubility can also lead to faster dissolution.[4] However, its metastability is a significant challenge, as it can convert to the more stable Form I over time.[11]

-

Form III (Metastable): This form is highly unstable and difficult to isolate.[5][6] It has been reported to grow under specific conditions, such as in physically constrained setups or during the crystallization of the amorphous phase.[12][13][14]

Beyond these, additional polymorphs have been discovered through methods like melt crystallization from a glassy state.[1]

Quantitative Data Summary

The structural and thermal properties of acetaminophen's primary polymorphs are distinct and crucial for their identification and characterization.

Table 1: Crystallographic Data for Acetaminophen Polymorphs

| Property | Form I (Monoclinic) | Form II (Orthorhombic) | Form III (Orthorhombic) |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |

| Space Group | P2₁/n | Pcab | P2₁2₁2₁ |

| a (Å) | 6.98 ± 0.001 | 17.788 ± 0.004 | 7.234 ± 0.001 |

| b (Å) | 8.915 ± 0.002 | 11.838 ± 0.002 | 9.380 ± 0.001 |

| c (Å) | 11.566 ± 0.002 | 7.378 ± 0.001 | 11.025 ± 0.001 |

| β (°) ** | 98.54 ± 0.03 | 90 | 90 |

| Cell Volume (ų) ** | 711.7 ± 0.2 | 1555.5 ± 0.5 | 748.8 ± 0.2 |

| Reference | [4] | [4] |

Table 2: Thermal Properties of Acetaminophen Polymorphs

| Property | Form I | Form II | Form III | Amorphous |

| Melting Point (°C) | ~169-171 | ~156-157 | ~143 | N/A |

| Heat of Fusion (J/g) | ~180-190 | ~177 | N/A | N/A |

| Glass Transition (°C) | N/A | N/A | N/A | ~23 |

| Cold Crystallization (°C) | N/A | N/A | N/A | ~82 (to Form II) |

| References | [3][5] | [5][15] | [5][16] |

Experimental Protocols for Structural Analysis

Accurate characterization of acetaminophen polymorphs requires a combination of analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Recrystallization for Polymorph Isolation

The selective crystallization of a desired polymorph is a critical step.

A. Preparation of Form I (Stable Form)

-

Method: Cooling crystallization from solution.[7]

-

Procedure:

-

Dissolve crude acetaminophen solid in a minimum amount of hot (boiling) deionized water or ethanol.[7][17]

-

Ensure all solid is fully dissolved. If impurities remain, a hot filtration step can be performed.

-

Allow the solution to cool slowly and undisturbed to room temperature.

-

Further cool the solution in an ice-water bath for 15-30 minutes to maximize crystal yield.[13][17]

-

Collect the resulting crystals via suction filtration using a Büchner funnel.[17]

-

Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.[18]

-

Dry the crystals under vacuum. The resulting crystals are typically the stable Form I.[3][7]

-

B. Preparation of Form II (Metastable Form)

-

Procedure:

-

Place a small amount of Form I acetaminophen powder on a microscope slide.

-

Heat the sample on a hot stage to approximately 200°C to completely melt the solid.[1]

-

Cool the melt rapidly to room temperature to form an amorphous glass.

-

Heat the amorphous sample to a temperature between 70°C and 140°C and hold isothermally.[15][19] This induces "cold crystallization."

-

The amorphous phase will crystallize into Form II.[5][15] This can be confirmed by in-situ monitoring with microscopy or spectroscopy.

-

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis